3-(1-p-Tolylethyl)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-p-Tolylethyl)pentane-2,4-dione is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29152 g/mol . This compound is characterized by the presence of a tolylethyl group attached to a pentane-2,4-dione backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(1-p-Tolylethyl)pentane-2,4-dione can be synthesized from 1-(4-Methylphenyl)ethanol and acetylacetone . The reaction involves the condensation of these two starting materials under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and reduce production costs. The raw materials, 1-(4-Methylphenyl)ethanol and acetylacetone, are sourced in bulk, and the reaction is monitored to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-p-Tolylethyl)pentane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the diketone functional group, which is highly reactive.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(1-p-Tolylethyl)pentane-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-p-Tolylethyl)pentane-2,4-dione involves its interaction with molecular targets and pathways. The compound can undergo keto-enol tautomerism, which plays a crucial role in its reactivity . The diketone functional group allows it to participate in various chemical reactions, influencing its biological activity and effectiveness in different applications .
Vergleich Mit ähnlichen Verbindungen
3-(1-p-Tolylethyl)pentane-2,4-dione can be compared with other similar compounds such as:
3-(4-(Dimethylamino)benzylidene)pentane-2,4-dione (DBPD): This compound has a dimethylamino group instead of a tolylethyl group, which affects its reactivity and applications.
3-(3-(4-Dimethylamino)phenyl)allylidene)pentane-2,4-dione (DPAPD): Similar to DBPD, this compound has an allylidene group, leading to different chemical properties and uses.
3-Allylacetylacetone (3all-acac): This compound has an allyl group, which influences its complexation behavior with metal ions.
3-Benzylacetylacetone (3ben-acac):
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H18O2 |
---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-[1-(4-methylphenyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H18O2/c1-9-5-7-13(8-6-9)10(2)14(11(3)15)12(4)16/h5-8,10,14H,1-4H3 |
InChI-Schlüssel |
FZKOFGPEMSIZDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)C(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.